6-chloropyridazine-3-carboxylic Acid

Description

The exact mass of the compound 6-chloropyridazine-3-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-chloropyridazine-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloropyridazine-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

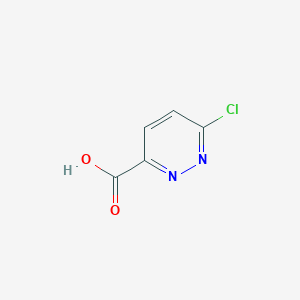

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGZQZULOHYEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423491 | |

| Record name | 6-chloropyridazine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5096-73-1 | |

| Record name | 6-Chloro-3-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloropyridazine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-chloropyridazine-3-carboxylic acid (CAS: 5096-73-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloropyridazine-3-carboxylic acid is a halogenated pyridazine (B1198779) derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive carboxylic acid group and a chlorine-substituted pyridazine ring, make it a versatile intermediate in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a particular focus on its role in the development of novel therapeutics. The compound is a white to off-white crystalline solid under standard conditions and is utilized as a key intermediate in the production of pharmaceuticals and pesticides, including broad-spectrum antibacterial, insecticidal, and herbicidal agents.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-chloropyridazine-3-carboxylic acid is essential for its effective use in synthesis and drug design. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5096-73-1 | [3] |

| Molecular Formula | C₅H₃ClN₂O₂ | [3] |

| Molecular Weight | 158.54 g/mol | [4] |

| Melting Point | 148-151 °C | [5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Moderately soluble in polar organic solvents such as DMF and methanol (B129727); sparingly soluble in water. | [2] |

| pKa | 2.68 ± 0.10 (Predicted) | [2] |

Spectroscopic Data:

While full spectral data is often proprietary to chemical suppliers, the following are the expected characteristic absorptions based on the structure of the molecule and data for analogous compounds.

-

¹³C NMR: The carbon spectrum is expected to show signals for the five carbons of the pyridazine ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is anticipated to appear in the range of 160-180 ppm. The aromatic carbons of the pyridazine ring would likely resonate between 120-160 ppm.

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the two protons on the pyridazine ring.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (typically 1690-1760 cm⁻¹), and C-Cl stretching vibrations.[6][7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of 6-chloropyridazine-3-carboxylic acid

The most common and scalable synthesis of 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine (B130396). This transformation can be achieved using strong oxidizing agents such as potassium dichromate or potassium permanganate (B83412) in the presence of a strong acid.

Experimental Protocol: Oxidation of 3-chloro-6-methylpyridazine

This protocol details the synthesis of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine using potassium dichromate.

Materials:

-

3-chloro-6-methylpyridazine

-

Concentrated sulfuric acid

-

Potassium dichromate (K₂Cr₂O₇)

-

Crushed ice

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Mechanical stirrer

-

Cold water bath

-

Separatory funnel

-

Rotary evaporator

-

In a round-bottom flask equipped with a mechanical stirrer, add concentrated sulfuric acid (175 mL).

-

Slowly add 3-chloro-6-methylpyridazine (25 g, 194 mmol) to the flask while stirring.

-

Over a period of 40 minutes, add potassium dichromate (69 g, 234 mmol) in portions to the mixture, maintaining the internal temperature below 65°C using a cold water bath.

-

After the addition is complete, maintain the reaction mixture at 60°C for 3 hours.

-

Cool the mixture and then rapidly cool it by pouring it onto 200 g of crushed ice.

-

Extract the aqueous mixture with ethyl acetate (8 x 200 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid.

A diagram of the synthesis workflow is provided below.

Key Reactions and Derivatives

The reactivity of 6-chloropyridazine-3-carboxylic acid is dominated by the carboxylic acid moiety, which readily undergoes esterification, amidation, and conversion to the more reactive acyl chloride. These transformations are pivotal for its use as a versatile building block.

Formation of Acyl Chloride

The carboxylic acid can be converted to the highly reactive 6-chloropyridazine-3-carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a key intermediate for the synthesis of esters and amides under mild conditions.[8][9]

Experimental Protocol: Synthesis of 6-chloropyridazine-3-carbonyl chloride

Materials:

-

6-chloropyridazine-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, suspend 6-chloropyridazine-3-carboxylic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 6-chloropyridazine-3-carbonyl chloride, which can often be used in the next step without further purification.

Esterification

Ester derivatives of 6-chloropyridazine-3-carboxylic acid are important intermediates. For example, methyl 6-chloropyridazine-3-carboxylate is a key precursor in the synthesis of various bioactive compounds.[1] Esterification can be achieved via Fischer esterification under acidic conditions or by reacting the corresponding acyl chloride with an alcohol.

Experimental Protocol: Methyl Esterification

Materials:

-

6-chloropyridazine-3-carboxylic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve 6-chloropyridazine-3-carboxylic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-chloropyridazine-3-carboxylate.

Amidation

Amide derivatives are frequently synthesized from 6-chloropyridazine-3-carboxylic acid due to their prevalence in pharmacologically active molecules. The most efficient method involves the reaction of the acyl chloride with a primary or secondary amine.[8]

Experimental Protocol: Synthesis of 6-chloropyridazine-3-carboxamide

Materials:

-

6-chloropyridazine-3-carbonyl chloride

-

Ammonia (B1221849) solution (or a primary/secondary amine)

-

Tetrahydrofuran (THF)

-

Ice water bath

Procedure: [1]

-

Dissolve 6-chloropyridazine-3-carbonyl chloride in THF in a reaction flask.

-

In a separate flask, prepare a mixture of aqueous ammonia in THF and cool it in an ice water bath.

-

Slowly add the solution of the acyl chloride to the cold ammonia mixture with vigorous stirring. A precipitate will form immediately.

-

After the addition is complete, continue stirring at room temperature for a few hours.

-

Pour the reaction mixture into ice water to ensure complete precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 6-chloropyridazine-3-carboxamide.

The following diagram illustrates the key reaction pathways of 6-chloropyridazine-3-carboxylic acid.

Application in Drug Development: Stearoyl-CoA Desaturase (SCD1) Inhibitors

A significant application of 6-chloropyridazine-3-carboxylic acid is in the synthesis of inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids.[10][11] Inhibition of SCD1 is a promising therapeutic strategy for metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.[12][13]

Mechanism of SCD1 Inhibition

SCD1 is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA to oleoyl-CoA.[4][6] SCD1 inhibitors bind to the enzyme, blocking its catalytic activity. This leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which in turn affects cellular processes such as membrane fluidity, signal transduction, and lipid storage.[14]

The diagram below illustrates the role of SCD1 in the fatty acid metabolism pathway and the point of intervention by an SCD1 inhibitor.

Example of a 6-chloropyridazine-3-carboxylic acid-derived SCD1 Inhibitor: CAY10566

CAY10566 is a potent and selective SCD1 inhibitor that incorporates the 6-chloropyridazine-3-carboxylic acid scaffold.[15] It demonstrates inhibitory activity in the nanomolar range against both human and mouse SCD1.[16] The synthesis of such complex molecules highlights the utility of 6-chloropyridazine-3-carboxylic acid as a starting material in multi-step drug discovery programs.

The general synthetic strategy involves the amidation of 6-chloropyridazine-3-carboxylic acid (or its acyl chloride) with a suitable amine-containing fragment, followed by further chemical modifications to arrive at the final inhibitor structure.

Safety and Handling

6-chloropyridazine-3-carboxylic acid is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

6-chloropyridazine-3-carboxylic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined reactivity and commercial availability make it an attractive starting material for researchers in medicinal chemistry and related fields. The successful incorporation of this scaffold into potent enzyme inhibitors, such as those targeting SCD1, underscores its importance in the ongoing quest for novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications to aid scientists and drug development professionals in leveraging this important chemical entity in their research endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chloropyridazine-3-carboxylic acid(5096-73-1) 1H NMR spectrum [chemicalbook.com]

- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

- 6. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 5096-73-1 Cas No. | 6-Chloropyridazine-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 11. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Novel substituted heteroaromatic compounds as inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloropyridazine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document details quantitative property data, experimental protocols for their determination, and logical workflows for synthesis and analysis.

Core Physicochemical Data

The key physicochemical properties of 6-chloropyridazine-3-carboxylic acid are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 158.54 g/mol | --INVALID-LINK-- |

| Melting Point | 148-151 °C | --INVALID-LINK-- |

| Boiling Point | No data available | --INVALID-LINK-- |

| pKa (Predicted) | 3.24 ± 0.10 | --INVALID-LINK-- |

| logP (Computed) | 0.7 | --INVALID-LINK-- |

| Solubility | Soluble in water, ethanol, methanol, and DMSO. Slightly soluble in chloroform. | --INVALID-LINK-- |

| Appearance | White crystalline powder | 1 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization for specific laboratory conditions.

Synthesis of 6-Chloropyridazine-3-carboxylic Acid

This protocol is based on the oxidation of 3-chloro-6-methylpyridazine (B130396).[2][3]

Materials:

-

3-chloro-6-methylpyridazine

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium dichromate (K₂Cr₂O₇)

-

Crushed ice

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a reaction flask, dissolve 3-chloro-6-methylpyridazine (155.6 mmol) in 140 mL of concentrated sulfuric acid.

-

With stirring, slowly add powdered potassium dichromate (55.40 g), ensuring the reaction temperature is maintained below 50°C.

-

After the addition is complete, continue stirring at 50°C for 4 hours.

-

Cool the resulting viscous, dark green liquid and carefully pour it over crushed ice.

-

Extract the aqueous mixture with ethyl acetate (6 x 400 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the organic solvent under vacuum to yield 6-chloropyridazine-3-carboxylic acid.

Melting Point Determination

This protocol describes the capillary method for determining the melting point of a solid organic compound.[4][5][6][7][8]

Materials:

-

6-Chloropyridazine-3-carboxylic acid (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with heating oil

-

Calibrated thermometer

Procedure:

-

Pack a small amount of the finely powdered sample into a capillary tube to a height of approximately 3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer for use in a Thiele tube.

-

Heat the apparatus at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely liquefied (the end of the melting range).

-

For accuracy, perform the determination in triplicate and report the average melting range.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is the standard technique for the experimental determination of logP.[9][10][11][12][13]

Materials:

-

6-Chloropyridazine-3-carboxylic acid

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Mechanical shaker or vortex mixer

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a stock solution of the compound in the aqueous phase.

-

Add a known volume of the aqueous solution and an equal volume of the n-octanol to a separatory funnel.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation may be used to break up any emulsions.

-

Carefully withdraw aliquots from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.[14][15][16]

Materials:

-

6-Chloropyridazine-3-carboxylic acid

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water (CO₂-free)

-

Calibrated pH meter with an electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve a precisely weighed amount of the compound in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution gently.

-

Add the standardized base solution in small, precise increments from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

Visualizations

The following diagrams illustrate key workflows related to 6-chloropyridazine-3-carboxylic acid.

Caption: Synthesis workflow for 6-chloropyridazine-3-carboxylic acid.

Caption: Experimental workflow for melting point determination.

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. byjus.com [byjus.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. web.williams.edu [web.williams.edu]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 6-Chloropyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of 6-chloropyridazine-3-carboxylic acid. An essential building block in medicinal chemistry and agrochemistry, this compound serves as a key intermediate in the synthesis of various bioactive molecules, notably as an inhibitor of stearoyl-CoA desaturase (SCD). This document collates structural data, spectroscopic information, and detailed experimental protocols for its synthesis and analysis. Furthermore, it elucidates the pertinent signaling pathways associated with its biological activity, offering valuable insights for researchers in drug discovery and development.

Molecular Structure and Identification

6-Chloropyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine (B1198779) ring substituted with a chlorine atom and a carboxylic acid group.[1]

| Identifier | Value |

| IUPAC Name | 6-chloropyridazine-3-carboxylic acid[1] |

| CAS Number | 5096-73-1[1] |

| Molecular Formula | C₅H₃ClN₂O₂[1] |

| Molecular Weight | 158.54 g/mol [1] |

| SMILES | C1=CC(=NN=C1C(=O)O)Cl[1] |

| InChI | InChI=1S/C5H3ClN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10)[1] |

Physical Properties:

| Property | Value |

| Appearance | White to off-white solid[1] |

| Solubility | Sparingly soluble in water[1] |

Bonding and Molecular Geometry

The pyridazine ring is an aromatic, six-membered heterocycle containing two adjacent nitrogen atoms. This aromaticity dictates a planar geometry for the ring system. The carbon-carbon and carbon-nitrogen bonds within the ring will exhibit lengths intermediate between single and double bonds, characteristic of aromatic systems. The presence of the electronegative chlorine atom and the electron-withdrawing carboxylic acid group will influence the electron density distribution within the pyridazine ring.

The carboxylic acid group, with its sp² hybridized carbonyl carbon, also possesses a planar geometry. The C=O double bond will be significantly shorter than the C-O single bond. Intermolecular hydrogen bonding is expected to be a dominant feature in the solid state, with the carboxylic acid proton forming strong hydrogen bonds with the nitrogen atoms of adjacent pyridazine rings or the carbonyl oxygen of neighboring carboxylic acid groups.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 6-chloropyridazine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyridazine ring and the acidic proton of the carboxylic acid. The protons on the pyridazine ring will appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and its position can be sensitive to solvent and concentration.[2]

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at the most downfield position (typically 165-185 ppm).[2] The carbon atoms of the pyridazine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the chlorine atom will also show a characteristic chemical shift.

| Predicted ¹³C NMR Chemical Shifts (ppm) | Assignment |

| 165 - 185 | C=O (Carboxylic acid) |

| 125 - 150 | C in aromatic ring |

Infrared (IR) Spectroscopy

The IR spectrum of 6-chloropyridazine-3-carboxylic acid will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid. A strong C=O stretching vibration will be observed around 1700-1730 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridazine ring will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will be present in the fingerprint region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic acid) | 1700 - 1730 |

| C=C and C=N stretch (Aromatic) | 1400 - 1600 |

| C-Cl stretch | < 800 |

Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 158.54). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyridazine ring.

Synthesis and Reactivity

Synthesis

A common synthetic route to 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine (B130396).

Caption: Synthetic pathway to 6-chloropyridazine-3-carboxylic acid.

Experimental Protocol: Oxidation of 3-Chloro-6-methylpyridazine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-6-methylpyridazine in a suitable solvent such as water or a mixture of water and pyridine.

-

Addition of Oxidant: Slowly add an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), to the solution while maintaining the temperature with a cooling bath.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature. If KMnO₄ was used, filter off the manganese dioxide precipitate. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or water.

Reactivity

The reactivity of 6-chloropyridazine-3-carboxylic acid is primarily dictated by its two functional groups: the carboxylic acid and the chloro-substituted pyridazine ring.

-

Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst, conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), and reduction to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Pyridazine Ring: The chlorine atom on the pyridazine ring can be displaced by nucleophiles in nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups.

Biological Activity and Signaling Pathways

Derivatives of 6-chloropyridazine-3-carboxylic acid have been identified as potent inhibitors of stearoyl-CoA desaturase (SCD), a key enzyme in lipid metabolism.[3] SCD catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids.[4] Inhibition of SCD has therapeutic potential in various diseases, including metabolic disorders and cancer.

Mechanism of SCD Inhibition

The inhibition of SCD by 6-chloropyridazine-3-carboxylic acid derivatives leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids. This alteration in the cellular lipid profile can trigger several downstream signaling events.

Caption: Inhibition of SCD1 by 6-chloropyridazine-3-carboxylic acid derivatives.

Downstream Signaling Pathways

The altered lipid profile resulting from SCD inhibition can impact key signaling pathways involved in cellular metabolism and survival, such as the AMP-activated protein kinase (AMPK) and the sterol regulatory element-binding protein (SREBP) pathways.

-

AMPK Pathway: The accumulation of saturated fatty acids can lead to cellular stress, which in turn can activate AMPK. Activated AMPK is a master regulator of cellular energy homeostasis and generally promotes catabolic pathways while inhibiting anabolic processes, including lipid synthesis.

-

SREBP Pathway: SREBPs are transcription factors that regulate the expression of genes involved in lipid synthesis. The activity of SREBPs can be modulated by the cellular lipid status. Inhibition of SCD can lead to a decrease in the activity of SREBP-1c, a key regulator of fatty acid synthesis.

References

- 1. 6-chloropyridazine-3-carboxylic Acid | C5H3ClN2O2 | CID 6415762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

The Emergence of a Versatile Intermediate: A Technical Guide to 6-Chloropyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridazine-3-carboxylic acid, a halogenated pyridazine (B1198779) derivative, has emerged as a critical building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers. While a singular "discovery" of this compound is not attributed to a specific individual or date, its prominence in scientific literature began to rise in the late 20th century, coinciding with the expansion of research into heterocyclic compounds for bioactive applications.

Introduction

6-Chloropyridazine-3-carboxylic acid (CAS No. 5096-73-1) is a white to off-white crystalline solid.[1] Its structure, featuring a pyridazine ring substituted with a chlorine atom and a carboxylic acid group, provides two reactive centers for further chemical modifications. This dual reactivity has made it a valuable intermediate in the development of a wide range of functionalized molecules, particularly in the search for new therapeutic agents and crop protection chemicals.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 6-chloropyridazine-3-carboxylic acid is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 148-151 °C | [3] |

| Solubility | Sparingly soluble in water; moderately soluble in polar organic solvents like methanol (B129727) and dimethylformamide. | [1] |

| CAS Number | 5096-73-1 |

Key Synthetic Routes

The synthesis of 6-chloropyridazine-3-carboxylic acid is primarily achieved through two main routes: the oxidation of a methyl precursor and the hydrolysis of its corresponding ester.

Oxidation of 3-Chloro-6-methylpyridazine (B130396)

A common and effective method for the preparation of 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine. This reaction is typically carried out in a strong acidic medium using a potent oxidizing agent.

Materials:

-

3-chloro-6-methylpyridazine

-

Concentrated sulfuric acid

-

Potassium dichromate (K₂Cr₂O₇)

-

Crushed ice

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction flask maintained in an ice bath, slowly add 3-chloro-6-methylpyridazine (8g, 0.06 mol) to concentrated sulfuric acid (60 mL).[3]

-

With continuous stirring, add potassium dichromate (35g, 0.12 mol) in portions, ensuring the reaction temperature is maintained.[3]

-

After the addition is complete, heat the mixture to 50°C and stir for 2 hours.[3]

-

Cool the reaction mixture and pour it over 200 mL of crushed ice.[3]

-

Extract the aqueous mixture with ethyl acetate (5 x 200 mL).[3]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[3]

-

Filter and concentrate the solution under reduced pressure to yield the crude product.[3]

-

Recrystallize the crude product from methanol to obtain pure 6-chloropyridazine-3-carboxylic acid.[3]

Quantitative Data:

| Reactant | Moles | Oxidizing Agent | Moles | Temperature | Time | Yield | Reference |

| 3-chloro-6-methylpyridazine | 0.06 | K₂Cr₂O₇ | 0.12 | 50°C | 2h | 65% | [3] |

| 3-chloro-6-methylpyridazine | 0.06 | KMnO₄ | 0.24 | 80°C | 2h | 52% | [3] |

Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate

Another widely used method is the hydrolysis of the corresponding ethyl ester, ethyl 6-chloropyridazine-3-carboxylate. This reaction is typically performed under basic conditions followed by acidification.

Materials:

-

Ethyl 6-chloropyridazine-3-carboxylate

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

2M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve ethyl 6-chloropyridazine-3-carboxylate (1.00 g, 5.36 mmol) in THF (10 mL).[1]

-

In a separate container, dissolve lithium hydroxide (0.655 g, 26.8 mmol) in water (10 mL).[1]

-

Add the LiOH solution to the solution of the ester.[1]

-

Stir the resulting mixture at ambient temperature for 45 minutes.[1]

-

Pour the reaction mixture into 2M hydrochloric acid.[1]

-

Extract the aqueous mixture with dichloromethane.[1]

-

Combine the organic extracts and evaporate the solvent to obtain 6-chloropyridazine-3-carboxylic acid as a white solid.[1]

Quantitative Data:

| Reactant | Moles | Base | Moles | Temperature | Time | Yield | Reference |

| Ethyl 6-chloropyridazine-3-carboxylate | 5.36 mmol | LiOH | 26.8 mmol | Ambient | 45 min | 91% | [1] |

Applications in Drug Development and Agrochemicals

6-Chloropyridazine-3-carboxylic acid serves as a crucial starting material for the synthesis of a variety of bioactive molecules. Its carboxylic acid group allows for the formation of amides, esters, and other derivatives, while the chlorine atom can be displaced through nucleophilic substitution reactions. These transformations enable the introduction of diverse functional groups, leading to the generation of compound libraries for screening in drug discovery and agrochemical research.[2][3] For instance, it is a known precursor in the preparation of certain stearoyl-CoA desaturase inhibitors.

Conclusion

While the precise origins of 6-chloropyridazine-3-carboxylic acid are not pinpointed to a single discovery, its establishment as a key synthetic intermediate is undeniable. The synthetic routes outlined in this guide, particularly the oxidation of 3-chloro-6-methylpyridazine and the hydrolysis of its ethyl ester, offer reliable and scalable methods for its production. The continued exploration of its chemical reactivity promises to yield novel molecules with significant potential in medicine and agriculture, underscoring its importance for researchers in these fields.

References

Spectroscopic Profile of 6-Chloropyridazine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 6-chloropyridazine-3-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science, offering detailed spectral analysis and the methodologies for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: 6-chloropyridazine-3-carboxylic acid

-

CAS Number: 5096-73-1[1]

-

Appearance: White to off-white crystalline solid.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-chloropyridazine-3-carboxylic acid, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR spectral data for 6-chloropyridazine-3-carboxylic acid.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.1 | d | ~9.0 | H-4 |

| ~7.9 | d | ~9.0 | H-5 |

| >10 (broad) | s | - | -COOH |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~155 | C-6 |

| ~150 | C-3 |

| ~130 | C-4 |

| ~128 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for 6-chloropyridazine-3-carboxylic acid are detailed below.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600-1450 | Medium | C=C and C=N stretching (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| Below 800 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 158/160 | Major | [M]⁺, Molecular ion peak (isotopic pattern for Cl) |

| 141/143 | Fragment | [M-OH]⁺ |

| 113/115 | Fragment | [M-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data presented above.

Synthesis of 6-Chloropyridazine-3-carboxylic Acid

A common synthetic route involves the oxidation of 3-chloro-6-methylpyridazine (B130396). In a typical procedure, 3-chloro-6-methylpyridazine is dissolved in concentrated sulfuric acid and cooled in an ice bath. An oxidizing agent, such as potassium permanganate (B83412) or potassium dichromate, is then added portion-wise while maintaining a low temperature. The reaction mixture is stirred for several hours and then worked up by pouring it onto ice, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are dried and the solvent is evaporated to yield 6-chloropyridazine-3-carboxylic acid.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 6-chloropyridazine-3-carboxylic acid is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Proton decoupling: Broadband decoupling

-

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source is commonly used.

-

Parameters:

-

Ionization mode: Positive or negative ion mode

-

Mass range: m/z 50-500

-

Capillary voltage and cone voltage are optimized to achieve good signal intensity and fragmentation.

-

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 6-chloropyridazine-3-carboxylic acid.

Diagram 1: Workflow from synthesis to spectroscopic analysis.

Diagram 2: Logical flow of spectroscopic data interpretation.

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of 6-Chloropyridazine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, characterized by an electron-deficient pyridazine (B1198779) ring, render it an important scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the reactivity and electrophilicity of 6-chloropyridazine-3-carboxylic acid, supported by experimental data and detailed protocols.

The core structure features two key reactive sites: the carboxylic acid group at the 3-position and the carbon-chlorine bond at the 6-position. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring, coupled with the electronegativity of the chlorine atom, makes the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr). Simultaneously, the carboxylic acid moiety allows for a variety of derivatizations, most notably amide bond formations, which are crucial for developing compounds with desired pharmacokinetic and pharmacodynamic properties.

Synthesis of 6-Chloropyridazine-3-Carboxylic Acid

The most common and scalable synthesis of 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine (B130396).[1][2] An alternative route is the hydrolysis of its corresponding ethyl ester.[1]

Oxidation of 3-Chloro-6-methylpyridazine

This method utilizes a strong oxidizing agent, such as potassium dichromate in concentrated sulfuric acid, to convert the methyl group to a carboxylic acid.

Experimental Protocol:

-

In a reaction vessel equipped with a mechanical stirrer and a cooling bath, slowly add 3-chloro-6-methylpyridazine (1.0 eq) to concentrated sulfuric acid (approx. 5-7 volumes) while maintaining the temperature below 10°C.

-

Once the addition is complete, add potassium dichromate (approx. 1.2-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 65°C.[1]

-

After the addition of the oxidizing agent, stir the reaction mixture at 60°C for 3-4 hours.[1]

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid.[1]

Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate

This method is suitable for laboratory-scale synthesis and involves the saponification of the corresponding ester using a base like lithium hydroxide (B78521).

Experimental Protocol:

-

Dissolve ethyl 6-chloropyridazine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (1:1 v/v).

-

Add lithium hydroxide (5.0 eq) to the solution and stir the mixture at room temperature for approximately 45 minutes.

-

Upon completion of the reaction (monitored by TLC), acidify the mixture with 2M hydrochloric acid.

-

Extract the product with dichloromethane (B109758) (DCM).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the desired carboxylic acid.

Reactivity and Electrophilicity

The reactivity of 6-chloropyridazine-3-carboxylic acid is dominated by two main centers of electrophilicity: the carbonyl carbon of the carboxylic acid and the C6 carbon of the pyridazine ring.

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality can be readily converted into a variety of other functional groups, with amide bond formation being the most prominent in drug discovery.

The formation of amides from 6-chloropyridazine-3-carboxylic acid is a cornerstone of its use in medicinal chemistry. This transformation is typically achieved by activating the carboxylic acid followed by the addition of an amine.

General Experimental Protocol for Amide Coupling:

-

Suspend 6-chloropyridazine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent, for example, HATU (1.1 eq) or EDC (1.1 eq) in combination with HOBt (1.1 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

-

Stir the reaction for 15-30 minutes at room temperature to allow for the activation of the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (typically 2-24 hours, monitored by LC-MS or TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

| Amine Substrate | Coupling Reagents | Solvent | Yield (%) | Reference |

| Ammonia | Thionyl Chloride, then NH₃ | THF | High | [3] |

| Various Amines | HATU, DIPEA | DMF | 60-90 | General Protocol |

| Anilines | EDC, HOBt, DIPEA | DCM | 50-85 | General Protocol |

Esterification of 6-chloropyridazine-3-carboxylic acid can be accomplished under standard conditions, such as Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid.

General Experimental Protocol for Esterification:

-

Dissolve 6-chloropyridazine-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor for completion by TLC.

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to yield the corresponding ester.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The pyridazine ring, being electron-deficient, facilitates nucleophilic attack, particularly at the carbon atom bearing the chlorine leaving group. This SNAr reaction is a powerful tool for introducing diverse functionalities at the 6-position.

General Experimental Protocol for SNAr:

-

Dissolve 6-chloropyridazine-3-carboxylic acid or its ester/amide derivative (1.0 eq) in a suitable solvent such as isopropanol, DMF, or DMSO.

-

Add the nucleophile (1.0-1.5 eq), which can be an amine, thiol, or alcohol.

-

Add a base, if necessary, to deprotonate the nucleophile (e.g., K₂CO₃, NaH, or an amine base like triethylamine).

-

Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and, if necessary, dilute with water to precipitate the product or prepare for extraction.

-

Isolate the product by filtration or extraction with an appropriate organic solvent.

-

Purify the product by recrystallization or column chromatography.

| Nucleophile | Base | Solvent | Temperature | Product | Yield (%) | Reference |

| Sodium Methoxide | - | Methanol | Reflux | 6-methoxypyridazine-3-carboxylic acid | 65 | [2] |

| Primary Amines | K₂CO₃ | Isopropanol | Reflux | 6-alkylaminopyridazine-3-carboxylic acid derivatives | Moderate to High | [4] |

| Benzylamine | - | - | - | 6-benzylaminopyridazine-3-carboxylic acid | - | [4] |

Application in Drug Discovery

6-Chloropyridazine-3-carboxylic acid is a privileged scaffold in drug discovery due to its ability to engage in key interactions with biological targets and its synthetic tractability, allowing for the generation of large and diverse compound libraries.

Case Study: Dopamine (B1211576) β-Hydroxylase (DBH) Inhibitors

Derivatives of 6-chloropyridazine-3-carboxylic acid have been investigated as inhibitors of dopamine β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine.[4] Inhibition of DBH is a therapeutic strategy for conditions such as congestive heart failure and hypertension. In these inhibitors, the pyridazine nitrogen atoms and the carboxamide group often act as key pharmacophoric features, forming hydrogen bonds and other interactions within the enzyme's active site.[5] The 6-position, accessed via SNAr, allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[4]

Other Therapeutic Areas

The 6-chloropyridazine-3-carboxylic acid scaffold has been employed in the development of:

-

ALK5 Inhibitors: For the treatment of fibrosis and cancer.

-

CB2 Agonists: For potential therapeutic applications in inflammatory and neuropathic pain.[1]

-

Anticancer Agents: Acting through various mechanisms, including apoptosis induction.

Conclusion

6-Chloropyridazine-3-carboxylic acid is a highly valuable and versatile building block in modern drug discovery. Its well-defined reactivity at both the carboxylic acid and the C6-chloro position allows for the systematic and efficient generation of diverse chemical libraries. The electrophilic nature of the pyridazine ring at the 6-position makes it an excellent substrate for nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups to probe the chemical space around a biological target. A thorough understanding of its reactivity and synthetic utility is crucial for researchers aiming to leverage this scaffold in the design and development of novel therapeutic agents.

References

- 1. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives as dopamine beta-hydroxylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Theoretical and Experimental Insights into 6-Chloropyridazine-3-Carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridazine-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical and experimental properties, consolidating available data to support its application in research and development. While dedicated theoretical studies on this specific molecule are not extensively published, this document compiles computed data and draws parallels from computational analyses of structurally related compounds to offer valuable insights. The guide encompasses physicochemical properties, spectroscopic data, and synthetic applications, presenting quantitative information in accessible tables and workflows in graphical representations.

Molecular Structure and Physicochemical Properties

6-Chloropyridazine-3-carboxylic acid is a disubstituted pyridazine (B1198779) ring, featuring a chlorine atom at the 6-position and a carboxylic acid group at the 3-position. These substituents significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

Computed Molecular Descriptors

Computational models provide essential baseline information for understanding the molecule's characteristics. The following table summarizes key computed descriptors for 6-chloropyridazine-3-carboxylic acid.

| Descriptor | Value | Source |

| IUPAC Name | 6-chloropyridazine-3-carboxylic acid | PubChem[1] |

| Molecular Formula | C₅H₃ClN₂O₂ | PubChem[1] |

| Molecular Weight | 158.54 g/mol | PubChem[1] |

| Monoisotopic Mass | 157.9883050 Da | PubChem[1] |

| InChI | InChI=1S/C5H3ClN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10) | PubChem[1] |

| InChIKey | HHGZQZULOHYEOH-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CC(=NN=C1C(=O)O)Cl | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 63.1 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Experimental Physicochemical Properties

Experimental data provides real-world validation of the compound's properties.

| Property | Value | Source |

| CAS Number | 5096-73-1 | PubChem[1] |

| Physical State | Solid | - |

| Melting Point | 190 °C (decomposes) | Sigma-Aldrich[2] |

| Solubility | Soluble in deionized water | Sigma-Aldrich[2] |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 6-chloropyridazine-3-carboxylic acid. While raw spectral data is not available in the immediate search results, sources indicate the availability of various spectroscopic analyses.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for this compound, which are fundamental for confirming the carbon-hydrogen framework.[1][3]

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a strong C=O stretch (around 1760-1690 cm⁻¹), C-O stretching (1320-1210 cm⁻¹), and bands corresponding to the aromatic pyridazine ring.[4][5]

-

Mass Spectrometry (MS) : Mass spectral data is available and would be used to confirm the molecular weight and fragmentation pattern of the molecule.[3]

Theoretical and Computational Considerations

Direct and in-depth theoretical studies on 6-chloropyridazine-3-carboxylic acid are limited in the public domain. However, insights can be drawn from computational studies on analogous structures, such as pyrazine-carboxylic acids and other pyridazine derivatives.

Computational methods like Density Functional Theory (DFT) are often employed to calculate molecular properties. For instance, in studies of related pyrazine-2-carboxylic acid amides, DFT (using the B3LYP/6-31++G** level of theory) has been used to compute and map molecular surface electrostatic potentials to understand cytotoxicity. Such studies highlight how electronic and structural properties are key to the biological interactions of these types of molecules.

Similarly, DFT has been used to analyze the molecular structure and vibrational spectra of 6-chloronicotinic acid, a pyridine (B92270) analog of the title compound. These studies provide a framework for how theoretical calculations can be correlated with experimental IR and Raman spectra to assign vibrational modes.

The pyridazine ring itself possesses unique electronic characteristics. Compared to pyridine, the additional nitrogen atom in pyridazine leads to reduced aromaticity, which can influence the acidity of C-H bonds and the molecule's ability to participate in hydrogen bonding and π-π stacking interactions.[6] These inherent properties are critical when considering 6-chloropyridazine-3-carboxylic acid as a scaffold in drug design.

Experimental Protocols and Synthetic Utility

6-Chloropyridazine-3-carboxylic acid is a versatile intermediate in organic synthesis, primarily used to construct more complex molecules with potential biological activity.

General Synthetic Workflow: Amide Formation

A common synthetic transformation involving 6-chloropyridazine-3-carboxylic acid is its conversion to amide derivatives. This is a foundational step in the synthesis of various bioactive compounds.

Caption: General workflow for the synthesis of amide derivatives.

Example Experimental Protocol: Synthesis of 6-chloro-N-(2-substituted ethyl)pyridazine-3-carboxamide

This protocol is adapted from methodologies used in the synthesis of potential anti-Alzheimer's agents.[7]

-

Starting Materials : 6-chloropyridazine-3-carboxylic acid, an appropriate ethylamine (B1201723) derivative.

-

Reagents : A coupling agent (e.g., T3P - propane (B168953) phosphonic acid anhydride), a base (e.g., TEA - triethylamine).

-

Solvent : Dichloromethane (DCM).

-

Procedure :

-

A solution of 6-chloropyridazine-3-carboxylic acid, T3P, and TEA in DCM is prepared and stirred.

-

The ethylamine derivative is added to the mixture.

-

The reaction is stirred, typically overnight, at a controlled temperature (e.g., 30°C).

-

Upon completion, the reaction mixture is concentrated under vacuum.

-

The crude product is purified using silica (B1680970) gel column chromatography to yield the desired 6-chloro-N-(2-substituted ethyl)pyridazine-3-carboxamide intermediate.

-

This intermediate can then undergo further reactions, such as Suzuki cross-coupling, to introduce additional diversity.

Logical Relationships in Further Synthesis

The synthetic utility of 6-chloropyridazine-3-carboxylic acid extends to the formation of various heterocyclic systems. For example, it serves as a precursor for triazolopyridazines.

Caption: Synthetic pathway to a triazolopyridazine derivative.

This reaction pathway demonstrates the conversion of the carboxylic acid to a hydrazide, which then undergoes cyclization to form the fused triazolo ring system. This highlights the strategic importance of the carboxylic acid functional group in facilitating the construction of more complex heterocyclic scaffolds.

Conclusion

References

- 1. 6-chloropyridazine-3-carboxylic Acid | C5H3ClN2O2 | CID 6415762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 [sigmaaldrich.com]

- 3. 6-Chloropyridazine-3-carboxylic acid(5096-73-1) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of 6-Chloropyridazine-3-Carboxylic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 6-chloropyridazine-3-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. Due to the current absence of publicly available quantitative solubility data for this compound in various organic solvents, this document provides a comprehensive theoretical and practical framework for researchers. It includes a predicted solubility profile based on the molecule's structural characteristics, detailed experimental protocols for determining solubility via established methods, and workflow diagrams to guide laboratory execution. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the development and formulation of 6-chloropyridazine-3-carboxylic acid.

Introduction

6-Chloropyridazine-3-carboxylic acid is a substituted pyridazine (B1198779) derivative. The physicochemical properties of such compounds, particularly their solubility in different solvent systems, are critical for their application in drug discovery and development. Solubility influences bioavailability, formulation, and the design of synthetic routes. This guide provides a predictive overview of its solubility and outlines the standard methodologies for its empirical determination.

Predicted Solubility Profile of 6-Chloropyridazine-3-Carboxylic Acid

Based on its chemical structure, a qualitative prediction of the solubility of 6-chloropyridazine-3-carboxylic acid in various organic solvents can be made. The molecule possesses both polar and non-polar characteristics.

-

Polar Moieties: The carboxylic acid group (-COOH) and the two nitrogen atoms in the pyridazine ring are capable of hydrogen bonding. This suggests that the compound will exhibit solubility in polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Non-Polar Moiety: The chlorinated pyridazine ring contributes to the molecule's lipophilicity. This may allow for some degree of solubility in less polar solvents.

Expected Solubility Trend (Qualitative):

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.

-

Moderate to High Solubility: Expected in polar protic solvents like methanol, ethanol, and other short-chain alcohols, which can act as both hydrogen bond donors and acceptors.

-

Low Solubility: Expected in non-polar solvents such as hexane (B92381) and toluene, where the polar functional groups of the solute cannot be effectively solvated.

It is important to note that these are predictions. Empirical determination is necessary for quantitative assessment.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established experimental protocols are recommended.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined.

Detailed Protocol:

-

Preparation: Add an excess amount of 6-chloropyridazine-3-carboxylic acid to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[1][2]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a syringe filter (e.g., 0.22 µm PTFE) is recommended.[1]

-

Analysis: Determine the concentration of 6-chloropyridazine-3-carboxylic acid in the collected aliquot using a suitable analytical method, such as Gravimetric Analysis or UV-Vis Spectroscopy.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 6-Chloropyridazine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 6-chloropyridazine-3-carboxylic acid, a versatile building block in medicinal and agrochemical research.[1] The unique electronic properties of the pyridazine (B1198779) ring, combined with the reactivity of the chloro and carboxylic acid functionalities, make this molecule a valuable scaffold for the synthesis of diverse and complex chemical entities.[2] This document details its synthesis, key reactions, and mechanistic principles, supported by experimental data and protocols.

Synthesis of 6-Chloropyridazine-3-Carboxylic Acid

The synthesis of 6-chloropyridazine-3-carboxylic acid is primarily achieved through two well-established routes: oxidation of a methyl precursor and hydrolysis of its corresponding ester.

Oxidation of 3-Chloro-6-methylpyridazine (B130396)

A common and effective method involves the oxidation of 3-chloro-6-methylpyridazine using a strong oxidizing agent, such as potassium dichromate in concentrated sulfuric acid.[1][3][4] This reaction proceeds via the oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: Oxidation of 3-Chloro-6-methylpyridazine [1][4]

-

In a reaction flask maintained in an ice bath, slowly add 3-chloro-6-methylpyridazine to concentrated sulfuric acid with stirring.

-

Portion-wise, add powdered potassium dichromate to the solution, ensuring the reaction temperature is maintained below 50-65°C. The molar ratio of oxidant to the starting material is typically between 2:1 and 6:1.[4]

-

After the addition is complete, continue stirring the mixture at 50-60°C for 2 to 4 hours.[1][4]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the aqueous mixture multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent like methanol (B129727) to yield 6-chloropyridazine-3-carboxylic acid as a crystalline solid.[4]

Hydrolysis of Ethyl 6-Chloropyridazine-3-carboxylate

An alternative route involves the hydrolysis of the corresponding ethyl ester, ethyl 6-chloropyridazine-3-carboxylate. This method is often preferred for its milder conditions and high yields.[3]

Experimental Protocol: Hydrolysis of Ethyl 6-Chloropyridazine-3-carboxylate [3]

-

To a solution of ethyl 6-chloropyridazine-3-carboxylate in a mixture of tetrahydrofuran (B95107) (THF) and water, add lithium hydroxide (B78521) (LiOH).

-

Stir the resulting mixture at ambient temperature for approximately 45 minutes.

-

Pour the reaction mixture into 2M hydrochloric acid to precipitate the product.

-

Extract the product with a suitable organic solvent, such as dichloromethane (B109758) (DCM).

-

Combine the organic extracts and evaporate the solvent to obtain 6-chloropyridazine-3-carboxylic acid as a white solid.[3]

| Synthesis Method | Starting Material | Reagents | Typical Yield | Reference |

| Oxidation | 3-Chloro-6-methylpyridazine | K₂Cr₂O₇, H₂SO₄ | 52-69% | [1][4] |

| Hydrolysis | Ethyl 6-chloropyridazine-3-carboxylate | LiOH, THF/H₂O | 91% | [3] |

Core Reactivity and Mechanistic Pathways

The reactivity of 6-chloropyridazine-3-carboxylic acid is dominated by the chemistry of its two functional groups: the carboxylic acid and the C-Cl bond on the electron-deficient pyridazine ring.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, including esterification, conversion to acid chlorides, and amide bond formation.[1] These reactions typically follow nucleophilic acyl substitution mechanisms.[5][6]

The formation of amides is a crucial transformation in drug discovery. This is typically achieved by activating the carboxylic acid, for example, with a coupling reagent like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or by converting it to an acyl chloride.[7]

Experimental Protocol: General Amide Coupling [7][8]

-

Dissolve 6-chloropyridazine-3-carboxylic acid in an appropriate aprotic solvent (e.g., DMF, DCM).

-

Add a coupling reagent (e.g., HATU, EDC) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the mixture for a short period to form the activated ester.

-

Add the desired amine to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, monitored by TLC or LC-MS.

-

Perform an aqueous work-up and purify the product by column chromatography.

Caption: General workflow for amide bond formation.

Reactions at the C-Cl Bond

The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent nitrogen atoms makes the ring electron-deficient and thus activates the C-Cl bond towards nucleophilic attack.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group (chloride).[9] This pathway is common for reactions with nucleophiles such as alkoxides, amines, and thiols.[4]

For instance, the reaction with sodium methoxide (B1231860) yields 6-methoxypyridazine-3-carboxylic acid.[4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. growingscience.com [growingscience.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Exploring the Chemical Space of 6-Chloropyridazine-3-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals